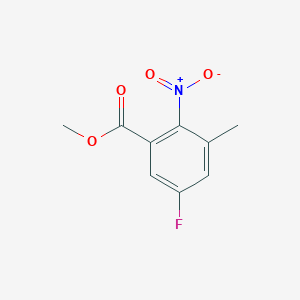
Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Descripción general
Descripción
Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a compound used in organic synthesis . It has a molecular weight of 213.17 g/mol . The compound is a pale-yellow to yellow-brown to brown solid .
Synthesis Analysis
The synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate involves the use of concentrated H2SO4 and 5-fluoro-2-methylbenzoic acid . The mixture is cooled to -5-0°C, and SOCl2 is added drop-wise. After the addition, the mixture is heated to reflux for 16 hours .Molecular Structure Analysis
The IUPAC name for this compound is methyl 5-fluoro-2-methyl-3-nitrobenzoate . Its InChI code is 1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 . The compound has a topological polar surface area of 72.1 Ų .Chemical Reactions Analysis
The compound is involved in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one . More detailed information about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.16 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. The compound has no hydrogen bond donors but has five hydrogen bond acceptors . It has two rotatable bonds . The compound is a pale-yellow to yellow-brown to brown solid .Aplicaciones Científicas De Investigación
“Methyl 5-fluoro-2-methyl-3-nitrobenzoate” is a chemical compound with the molecular formula C9H8FNO4 . It’s a pale-yellow to yellow-brown to brown solid . This compound is used as a pharmaceutical intermediate , which means it’s a substance produced during the synthesis of an active pharmaceutical ingredient that becomes a part of the final pharmaceutical product.
As for its solubility, it’s slightly soluble in water, but soluble in dimethyl sulfoxide and acetone .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTXULHKYAMECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696995 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
CAS RN |
952479-97-9 | |
| Record name | Methyl 5-fluoro-3-methyl-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)
![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)
![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)


![methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1424138.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1424139.png)